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1,3-Disilabutane

Silicon carbide CVD Deposition temperature Single-source precursor

1,3-Disilabutane (DSB; CAS 6787-86-6) is a carbosilane single-source precursor (molecular formula C₂H₁₀Si₂, molecular weight ~90.27 g·mol⁻¹, boiling point 44–47 °C at 760 mmHg) primarily employed in chemical vapor deposition (CVD) of stoichiometric silicon carbide (SiC) thin films. Its structure features a Si–CH₂–Si backbone with terminal Si–H and Si–CH₃ groups, providing an intrinsic 1:1 Si:C atomic ratio that distinguishes it from dual-source and many alternative single-source precursors.

Molecular Formula C2H5Si2
Molecular Weight 85.23 g/mol
CAS No. 6787-86-6
Cat. No. B3149796
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3-Disilabutane
CAS6787-86-6
Molecular FormulaC2H5Si2
Molecular Weight85.23 g/mol
Structural Identifiers
SMILESC[Si]C[Si]
InChIInChI=1S/C2H5Si2/c1-4-2-3/h2H2,1H3
InChIKeyAGUJAXHXTYGXSY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,3-Disilabutane (CAS 6787-86-6) for Silicon Carbide CVD and Epitaxial Film Selection


1,3-Disilabutane (DSB; CAS 6787-86-6) is a carbosilane single-source precursor (molecular formula C₂H₁₀Si₂, molecular weight ~90.27 g·mol⁻¹, boiling point 44–47 °C at 760 mmHg) primarily employed in chemical vapor deposition (CVD) of stoichiometric silicon carbide (SiC) thin films [1]. Its structure features a Si–CH₂–Si backbone with terminal Si–H and Si–CH₃ groups, providing an intrinsic 1:1 Si:C atomic ratio that distinguishes it from dual-source and many alternative single-source precursors [2].

Why 1,3-Disilabutane Cannot Be Replaced by Generic Organosilicon Precursors in SiC Film Procurement


The performance of 1,3-disilabutane (DSB) in SiC thin-film deposition depends critically on its molecular architecture, which delivers a built-in 1:1 Si:C stoichiometric ratio and enables single-source, low-temperature processing [1]. Generic substitution by multi-source systems (e.g., silane plus hydrocarbon) introduces film-stoichiometry control challenges and requires deposition temperatures ~300–500 °C higher [1][2]. Similarly, alternative single-source carbosilanes such as tetramethylsilane (TMS), hexamethyldisilane (HMDS), or the isomeric 1,4-disilabutane exhibit different decomposition kinetics, carbon incorporation efficiencies, and resultant film microstructures, meaning direct drop-in replacement without re-optimization risks compromised film crystallinity, interfacial void density, and residual stress control [3].

1,3-Disilabutane (DSB) Quantitative Differentiation Evidence for SiC Film Deposition


DSB Enables Stoichiometric SiC at ≥200 °C Lower Deposition Temperature Versus Dual-Source CVD

Dual-source CVD (e.g., SiH₄ + C₃H₈) typically requires substrate temperatures around 1700 K to achieve high-quality stoichiometric SiC films [1]. 1,3-Disilabutane (DSB), by contrast, yields stoichiometric SiC films at temperatures as low as 900–1000 °C (1173–1273 K) under high vacuum [2], and carbidic (Si–C bonded) films have been confirmed at 650 °C [3]. This represents a temperature reduction of approximately 400–500 K, a critical advantage for Si-based device integration where thermal budget constraints are stringent.

Silicon carbide CVD Deposition temperature Single-source precursor Thermal budget

DSB's Intrinsic 1:1 Si:C Stoichiometry Eliminates Void-Prone Microstructures Observed with TMS and HMDS

A comparative TEM study of heteroepitaxial 3C-SiC films grown from three single-source precursors revealed that films deposited from tetramethylsilane (TMS/H₂) and hexamethyldisilane (HMDS/H₂) exhibited columnar grains and high densities of interfacial voids, whereas films grown from pure 1,3-DSB at low pressure exhibited high-quality single-crystalline films with few interfacial voids [1]. The improvement is attributed to the 1:1 Si:C ratio intrinsic to the DSB molecule, which delivers both elements in the correct stoichiometry to the growth surface [1].

3C-SiC heteroepitaxy Interfacial voids Film microstructure Single-source precursor

DSB Achieves Higher Substitutional Carbon Incorporation in Si₁₋ᵧCᵧ Alloys Compared to C₂H₂ and SiH₂(CH₃)₂

In plasma-enhanced CVD (PECVD) growth of epitaxial Si₁₋ᵧCᵧ films, 1,3-DSB as the carbon source maintained high substitutional carbon incorporation up to 2.5% total carbon content, whereas conventional carbon sources C₂H₂ and SiH₂(CH₃)₂ showed a reduction in substitutionality when total carbon content exceeded 2% [1]. This differential behavior is critical because substitutional carbon (rather than interstitial) is required to induce tensile strain for enhanced carrier mobility in strained-silicon devices.

Si₁₋ᵧCᵧ epitaxy Substitutional carbon Strained silicon PECVD

DSB-Derived SiC Film Residual Stress Can Be Tuned from 1.2 GPa to 240 MPa via DCS Co-Flow, Verified on 100 mm Wafers

Residual tensile stress in polycrystalline 3C-SiC films deposited at 800 °C using 45 sccm DSB was measured at 1.2 GPa. By co-flowing 40 sccm dichlorosilane (DCS), the stress was reduced to 240 MPa tensile — an 80% reduction [1]. The strain gradient was simultaneously minimized to 3.1 × 10⁻⁵ µm⁻¹ at 20 sccm DCS [1]. This wide stress tunability is not readily achievable with alternative single-source precursors that lack a convenient second-knob chemistry for in-situ composition control.

SiC MEMS Residual stress control LPCVD Stress gradient

DSB-Based SiC Films Match the Elastic Modulus of Conventional Dual-Source CVD Films While Using Simpler Single-Source Delivery

The elastic modulus of SiC films deposited from 1,3-DSB was measured via resonance-frequency shift of AFM cantilevers as a function of film thickness. The measured modulus was reported to be in good agreement with values reported for SiC films deposited using conventional dual-source CVD [1][2]. This demonstrates that the single-source route via DSB does not compromise the mechanical quality of the resulting SiC film relative to the industry-standard dual-source method, while offering the documented advantages of lower deposition temperature and intrinsic stoichiometry control.

SiC mechanical properties Elastic modulus AFM cantilever MEMS materials

DSB Deposits Films with Si:C = 1:1 Stoichiometry from Pure Precursor, Versus Carbon-Rich Films from PSE/Toluene Mixtures

In a direct comparative study under identical liquid-injection CVD conditions (923–1073 K), films grown from pure 1,3-DSB exhibited a Si:C atomic ratio of exactly 1:1, while films grown from polysilaethylene (PSE) dissolved in toluene yielded carbon-rich films with ~54 at.% C [1]. Although PSE achieved higher maximum growth rates (90 µm·h⁻¹) than DSB, the off-stoichiometric composition of PSE/toluene-derived films requires additional process control to achieve stoichiometric SiC [1].

SiC coating Liquid injection CVD Film stoichiometry Carbosilane precursor

1,3-Disilabutane: Evidence-Based Application Scenarios for Scientific and Industrial Procurement


Low-Thermal-Budget 3C-SiC Epitaxy on Silicon for Wide-Bandgap Semiconductor Devices

DSB is the precursor of choice when stoichiometric 3C-SiC epitaxial films must be grown on Si substrates at temperatures ≤1000 °C, avoiding the ~1700 K requirements of dual-source silane/hydrocarbon CVD [1]. This is particularly relevant for integrating SiC layers into Si CMOS process flows where post-dopant-activation thermal budgets are constrained [2].

Void-Free Heteroepitaxial SiC Films Without Carbonization Pre-Treatment

DSB uniquely enables the growth of single-crystalline 3C-SiC films with minimal interfacial voids directly on Si, outperforming TMS and HMDS in side-by-side TEM comparisons [1]. This eliminates the need for a separate substrate carbonization step, simplifying process flow and reducing equipment complexity for R&D and pilot-line settings [1].

Strained-Si:C Channel Engineering in Advanced CMOS via Substitutional Carbon Doping

1,3-DSB extends the usable substitutional carbon doping window in Si₁₋ᵧCᵧ epitaxy from ≤2% (with C₂H₂ or SiH₂(CH₃)₂) to 2.5%, enabling higher tensile strain for NMOS drive-current enhancement [1]. This is directly actionable for foundry R&D groups developing sub-100 nm strained-silicon technology nodes.

Stress-Engineered SiC MEMS Fabrication on 100 mm Wafer Platforms

The DSB/DCS co-flow system documented by Roper et al. provides a manufacturable method to tune residual stress from 1.2 GPa to 240 MPa tensile, with strain gradients as low as 3.1 × 10⁻⁵ µm⁻¹, on full 100 mm wafers [1]. This directly enables fabrication of flat, released SiC microstructures (cantilevers, membranes, resonators) without post-deposition annealing or multi-layer stress compensation [1].

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